molecular formula C12H14N2O B8172377 Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone

Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone

Cat. No.: B8172377
M. Wt: 202.25 g/mol
InChI Key: HBJGTTGPJDACTB-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone is a compound that features a pyrrolidine ring attached to a vinyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone typically involves the reaction of pyrrolidine with a vinyl-substituted pyridine derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the vinylpyridine. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions include epoxides, ketones, piperidine derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition

Properties

IUPAC Name

(5-ethenylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-10-7-11(9-13-8-10)12(15)14-5-3-4-6-14/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGTTGPJDACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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